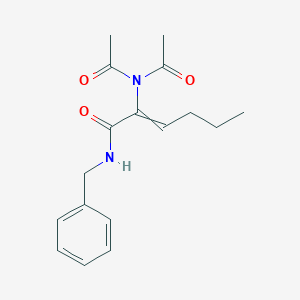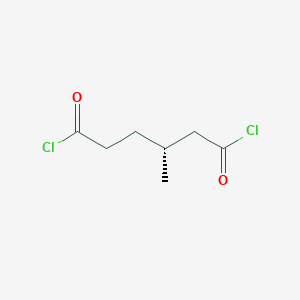![molecular formula C16H19NO2 B14382213 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol CAS No. 88552-70-9](/img/structure/B14382213.png)
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol is an organic compound that features both phenolic and amine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol typically involves the reaction of 4-hydroxybenzylamine with 4-hydroxyacetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield.
化学反応の分析
Types of Reactions
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated phenolic compounds.
科学的研究の応用
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity. The amine group can also interact with receptors and other biological molecules, modulating their function.
類似化合物との比較
Similar Compounds
4-Hydroxybenzylamine: Shares the phenolic and amine functional groups but lacks the additional propyl group.
4-Hydroxyacetophenone: Contains the phenolic group but has a ketone instead of an amine group.
Uniqueness
4-(2-{[(4-Hydroxyphenyl)methyl]amino}propyl)phenol is unique due to its combination of phenolic and amine groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
88552-70-9 |
|---|---|
分子式 |
C16H19NO2 |
分子量 |
257.33 g/mol |
IUPAC名 |
4-[2-[(4-hydroxyphenyl)methylamino]propyl]phenol |
InChI |
InChI=1S/C16H19NO2/c1-12(10-13-2-6-15(18)7-3-13)17-11-14-4-8-16(19)9-5-14/h2-9,12,17-19H,10-11H2,1H3 |
InChIキー |
QMIOJJGNIVHYOJ-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=C(C=C1)O)NCC2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4-[(tert-butoxycarbonyl)amino]hex-5-ynoate](/img/structure/B14382134.png)
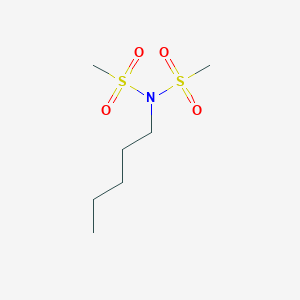
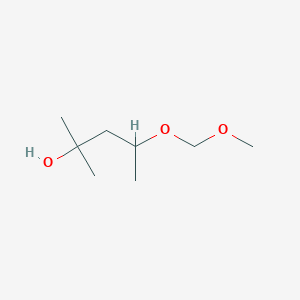

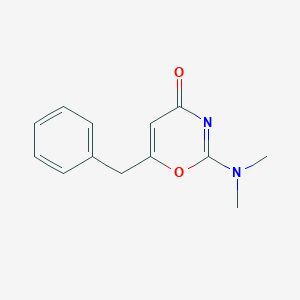
![2-(1-Methoxycyclododecyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14382180.png)
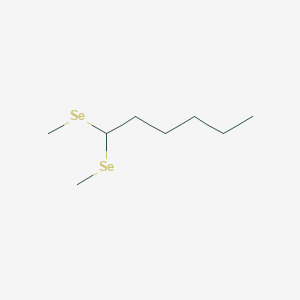

![N-{[4-(Pentyloxy)phenyl]methyl}formamide](/img/structure/B14382194.png)
![1-[(E)-Phenyldiazenyl]-1H-pyrazole](/img/structure/B14382198.png)
![1-(4-Methoxyphenyl)-3-[(prop-2-en-1-yl)amino]-1H-pyrrole-2,5-dione](/img/structure/B14382221.png)
![2-[Bis(4-fluorophenyl)methylidene]-1,3-dithiane](/img/structure/B14382234.png)
